molecular formula C9H24N3O9P3Pt B161104 Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) CAS No. 134669-29-7

Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II)

カタログ番号 B161104
CAS番号: 134669-29-7
分子量: 606.3 g/mol
InChIキー: MXESVCDEMBGIHK-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II), also known as JM-216, is a platinum-based anticancer drug that has been developed as a potential alternative to cisplatin. It is a second-generation platinum complex that has shown promising results in preclinical studies and has been evaluated in clinical trials for the treatment of various types of cancer.

作用機序

The mechanism of action of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) is similar to that of cisplatin, which involves the formation of DNA adducts that interfere with DNA replication and transcription, leading to cell death. However, Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) has been shown to have a different spectrum of activity and may be less prone to resistance compared to cisplatin.
Biochemical and Physiological Effects:
Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to have less nephrotoxicity (kidney damage) compared to cisplatin, which is a major side effect of platinum-based chemotherapy.

実験室実験の利点と制限

One advantage of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) is its potential as an alternative to cisplatin, which is a widely used chemotherapy drug but is associated with significant side effects. Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) has also shown promising results in preclinical studies and has been evaluated in clinical trials, indicating its potential as a therapeutic agent. However, one limitation is that it may not be effective against all types of cancer and may have different side effects compared to cisplatin.

将来の方向性

There are several future directions for research on Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II). One area of interest is the development of new formulations or delivery methods to improve its efficacy and reduce side effects. Another area of research is the identification of biomarkers that can predict response to treatment and guide patient selection. Additionally, further studies are needed to determine the optimal dosing and scheduling of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) in combination with other chemotherapeutic agents. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) in various types of cancer.

合成法

The synthesis of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) involves the reaction of cisplatin with cyclohexene oxide and triethylenetetramine, followed by the addition of phosphonic acid and ammonia. The resulting compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography.

科学的研究の応用

Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) has been extensively studied for its anticancer properties and has shown efficacy in a variety of cancer cell lines and animal models. It has been evaluated in clinical trials for the treatment of ovarian, lung, and prostate cancer, among others. The drug has been found to be well-tolerated and has shown promising results in combination with other chemotherapeutic agents.

特性

CAS番号

134669-29-7

製品名

Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II)

分子式

C9H24N3O9P3Pt

分子量

606.3 g/mol

IUPAC名

cyclohexane-1,2-diamine;hydron;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine;platinum(2+)

InChI

InChI=1S/C6H14N2.C3H12NO9P3.Pt/c7-5-3-1-2-4-6(5)8;5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;/h5-6H,1-4,7-8H2;1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);/q;;+2/p-2

InChIキー

MXESVCDEMBGIHK-UHFFFAOYSA-L

SMILES

[H+].[H+].[H+].[H+].C1CCC(C(C1)N)N.C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Pt+2]

正規SMILES

[H+].[H+].[H+].[H+].C1CCC(C(C1)N)N.C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Pt+2]

同義語

cyclohexane-1,2-diamine(nitrilotris(methylphosphonato)(2-)-O(1),N(1))platinum (II)
DCTAMP
diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。